![molecular formula C11H10FN3O2 B15156903 1-(5-fluoro-2-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B15156903.png)
1-(5-fluoro-2-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid
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Overview
Description
1-(5-Fluoro-2-methylphenyl)-5-methyl-1,2,3-triazole-4-carboxylic acid is a synthetic organic compound that belongs to the class of triazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-fluoro-2-methylphenyl)-5-methyl-1,2,3-triazole-4-carboxylic acid typically involves the following steps:
Formation of the Fluorinated Aromatic Intermediate: The starting material, 5-fluoro-2-methylphenylboronic acid, is prepared through the reaction of 5-fluoro-2-methylphenylboronic acid with appropriate reagents.
Triazole Ring Formation: The fluorinated aromatic intermediate undergoes a cyclization reaction with hydrazine derivatives to form the triazole ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(5-fluoro-2-methylphenyl)-5-methyl-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to modify the functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
1-(5-fluoro-2-methylphenyl)-5-methyl-1,2,3-triazole-4-carboxylic acid has diverse applications in scientific research, including:
Mechanism of Action
The mechanism of action of 1-(5-fluoro-2-methylphenyl)-5-methyl-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate enzymes, receptors, or other proteins, leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
5-Fluoro-2-methylphenylboronic acid: Shares the fluorinated aromatic structure but lacks the triazole ring and carboxylic acid group.
1-(5-Fluoro-2-methylphenyl)pyrrolidine: Contains a pyrrolidine ring instead of a triazole ring.
2-Methyl-5-fluorophenylboronic acid: Similar structure but different functional groups.
Uniqueness: 1-(5-fluoro-2-methylphenyl)-5-methyl-1,2,3-triazole-4-carboxylic acid is unique due to the presence of the triazole ring and carboxylic acid group, which confer distinct chemical and biological properties. These features make it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C11H10FN3O2 |
---|---|
Molecular Weight |
235.21 g/mol |
IUPAC Name |
1-(5-fluoro-2-methylphenyl)-5-methyltriazole-4-carboxylic acid |
InChI |
InChI=1S/C11H10FN3O2/c1-6-3-4-8(12)5-9(6)15-7(2)10(11(16)17)13-14-15/h3-5H,1-2H3,(H,16,17) |
InChI Key |
LCTZWZCWEKUEFC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)F)N2C(=C(N=N2)C(=O)O)C |
Origin of Product |
United States |
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